ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 866144-59-4
Cat. No.: VC7740726
Molecular Formula: C17H17N3O4
Molecular Weight: 327.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866144-59-4 |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.34 |
| IUPAC Name | ethyl 4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C17H17N3O4/c1-4-23-17(21)14-9-18-16-13(10-19-20(16)2)15(14)24-12-7-5-11(22-3)6-8-12/h5-10H,4H2,1-3H3 |
| Standard InChI Key | XMVCXQYXZTVXCH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C=NN2C |
Introduction
Chemical Identity and Structural Properties
Molecular Identity
Ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has the molecular formula C₁₇H₁₇N₃O₄ and a molecular weight of 327.33 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its substitution pattern: a pyrazolo[3,4-b]pyridine core with a methyl group at position 1, a 4-methoxyphenoxy group at position 4, and an ethyl carboxylate moiety at position 5. The CAS registry number 866144-59-4 uniquely identifies this compound in chemical databases .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 459.7 ± 45.0 °C (Predicted) | |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.27 ± 0.30 (Predicted) |
The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding and π-π stacking involving the aromatic and heterocyclic rings . The acidic pKa value (3.27) indicates potential protonation at physiological pH, which may influence solubility and bioavailability .
Synthesis and Manufacturing
Purification and Characterization
Purification typically involves column chromatography using silica gel and gradients of ethyl acetate in hexane . The compound’s identity is confirmed via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) . For instance, SCXRD analysis of related derivatives revealed planar pyrazolo[3,4-b]pyridine cores with dihedral angles between fused rings ranging from 1.76° to 44.8°, depending on substituents .
Structural and Crystallographic Analysis
Molecular Conformation
X-ray crystallography of analogous compounds reveals critical structural insights:
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The pyrazolo[3,4-b]pyridine core adopts a near-planar conformation, with dihedral angles between fused pyrazole and pyridine rings as low as 1.76° .
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Substituents such as methoxyphenoxy groups exhibit anti-periplanar or anti-clinal conformations, influencing steric interactions . For example, the methoxyphenyl group in ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate forms a dihedral angle of 63.86° with the core .
Intermolecular Interactions
Crystal packing is stabilized by non-covalent interactions:
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C–H⋯π interactions between aromatic protons and adjacent rings .
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Intramolecular S⋯O contacts (3.215 Å) in thiomethyl-substituted derivatives, though absent in the methoxyphenoxy variant .
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Hydrogen bonding involving ester carbonyl oxygen and methoxy groups .
Pharmacological and Biomedical Relevance
Drug Likeliness and ADMET Profile
Pyrazolo[3,4-b]pyridines are renowned for adhering to Lipinski’s rule of five, ensuring favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles . The title compound’s molecular weight (327.33 g/mol) and moderate logP (predicted ~2.5) align with these criteria, suggesting oral bioavailability .
| Supplier | Contact Information | Source |
|---|---|---|
| Matrix Scientific | sales@matrixscientific.com | |
| Key Organics Limited | enquiries@keyorganics.ltd.uk | |
| Ryan Scientific, Inc. | ryan.reichlyn@ryansci.com |
Industrial and Research Use
Applications include:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume